molecular formula C15H17ClN4O2 B14189548 1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine CAS No. 872725-88-7

1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine

Cat. No.: B14189548
CAS No.: 872725-88-7
M. Wt: 320.77 g/mol
InChI Key: DBEQNTKMQYKDOJ-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine is a complex organic compound that features a piperidine ring fused with an imidazole ring, substituted with a 4-chlorophenyl group, a methyl group, and a nitro group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be formed through the reaction of amido-nitriles with nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The piperidine ring can be introduced through the reaction of 3-piperidinopropanol with sodium hydride in an aprotic polar solvent .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various functional groups in place of the chlorine atom.

Scientific Research Applications

1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain neurotransmitter receptors, which can lead to its observed pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect the central nervous system .

Comparison with Similar Compounds

Uniqueness: 1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a piperidine ring with an imidazole ring and the presence of a nitro group makes it a versatile compound for various applications in medicinal chemistry.

Properties

CAS No.

872725-88-7

Molecular Formula

C15H17ClN4O2

Molecular Weight

320.77 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-2-methyl-5-nitroimidazol-4-yl]piperidine

InChI

InChI=1S/C15H17ClN4O2/c1-11-17-14(20(21)22)15(18-9-3-2-4-10-18)19(11)13-7-5-12(16)6-8-13/h5-8H,2-4,9-10H2,1H3

InChI Key

DBEQNTKMQYKDOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C2=CC=C(C=C2)Cl)N3CCCCC3)[N+](=O)[O-]

Origin of Product

United States

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